molecular formula C14H13Cl2N3O5S B12694056 2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium hydrogen sulphate CAS No. 84522-12-3

2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium hydrogen sulphate

Cat. No.: B12694056
CAS No.: 84522-12-3
M. Wt: 406.2 g/mol
InChI Key: GWGNUZPWCSZTGR-UHFFFAOYSA-M
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Description

2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium hydrogen sulphate is a complex organic compound with significant applications in various fields. This compound is characterized by its diazonium group, which makes it highly reactive and useful in synthetic chemistry.

Preparation Methods

The synthesis of 2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium hydrogen sulphate typically involves multiple steps. The starting materials often include 2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzene, which undergoes diazotization. The reaction conditions usually require an acidic environment, often provided by sulfuric acid, to stabilize the diazonium ion. Industrial production methods may involve large-scale batch reactors where precise control of temperature and pH is maintained to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides or hydroxides, under appropriate conditions.

    Coupling Reactions: It can react with phenols or amines to form azo compounds, which are useful in dye manufacturing.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. Major products formed from these reactions include azo dyes and substituted aromatic compounds.

Scientific Research Applications

2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium hydrogen sulphate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the labeling of biomolecules due to its reactive diazonium group.

    Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific cellular pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its diazonium group. This group is highly reactive and can form covalent bonds with various nucleophiles. The molecular targets and pathways involved depend on the specific application but often include interactions with aromatic compounds and biological macromolecules.

Comparison with Similar Compounds

Compared to other diazonium compounds, 2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium hydrogen sulphate is unique due to its specific substituents, which confer distinct reactivity and stability. Similar compounds include:

  • Benzenediazonium chloride
  • 4-Nitrobenzenediazonium tetrafluoroborate
  • 2,4-Dichlorobenzenediazonium chloride These compounds share the diazonium functional group but differ in their substituents, leading to variations in their chemical behavior and applications.

Properties

CAS No.

84522-12-3

Molecular Formula

C14H13Cl2N3O5S

Molecular Weight

406.2 g/mol

IUPAC Name

2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;hydrogen sulfate

InChI

InChI=1S/C14H12Cl2N3O.H2O4S/c1-19(2)13-7-11(16)12(18-17)8-14(13)20-10-5-3-9(15)4-6-10;1-5(2,3)4/h3-8H,1-2H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

GWGNUZPWCSZTGR-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=C(C=C(C(=C1)Cl)[N+]#N)OC2=CC=C(C=C2)Cl.OS(=O)(=O)[O-]

Origin of Product

United States

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